6-azaspiro[4.5]decan-9-one, trifluoroacetic acid
Description
Properties
IUPAC Name |
6-azaspiro[4.5]decan-9-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.C2HF3O2/c11-8-3-6-10-9(7-8)4-1-2-5-9;3-2(4,5)1(6)7/h10H,1-7H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVLLOXSULENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)CCN2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways for Azaspiro 4.5 Decanone Synthesis
Elucidation of Rearrangement Mechanisms
Rearrangement reactions offer a powerful method for constructing complex molecular architectures from simpler precursors. In the context of azaspirocycle synthesis, these reactions often involve the formation of cationic intermediates that trigger skeletal reorganization to form the desired spirocyclic system.
The formation of the 6-azaspiro[4.5]decane skeleton can be achieved via a semipinacol-type rearrangement, where the key step is promoted by an electrophilic halogen source like N-Bromosuccinimide (NBS). nih.gov This process is particularly effective for converting allylic alcohols into functionalized spirocycles.
The mechanism is believed to proceed through the initial reaction of the alkene moiety with NBS to form a cyclic bromonium ion intermediate. This three-membered ring is highly strained and electrophilic. The neighboring hydroxyl group can then attack in an intramolecular fashion. However, instead of a simple epoxide formation, the strain release drives a rearrangement. A carbon-carbon bond migrates, leading to ring expansion and the formation of the spirocyclic core. This migration is coupled with the collapse of the bromonium ion and the formation of a ketone, yielding the azaspiro[4.5]decanone structure. This NBS-promoted semipinacol rearrangement can be highly diastereoselective, establishing multiple stereogenic centers in a single, complex transformation. nih.gov
Azacarbenium ions (or N-acyliminium ions) are another critical class of intermediates in azaspirocycle synthesis. These electrophilic species are typically generated from amides or lactams under acidic conditions or via oxidation. Once formed, the azacarbenium ion can be trapped by a tethered nucleophile, such as an alkene or an aromatic ring, in an intramolecular Pictet-Spengler-type or Friedel-Crafts-type reaction. This cyclization event forges the new ring system, creating the spirocyclic junction at the nitrogen-bearing carbon. The stability and reactivity of the azacarbenium ion are key to the success of these cyclization strategies.
Detailed Analysis of Cycloaddition Reaction Pathways
Cycloaddition reactions, particularly [3+2] cycloadditions, represent one of the most powerful and atom-economical methods for constructing the five-membered pyrrolidine (B122466) ring of the 6-azaspiro[4.5]decanone system. nih.govrsc.org These reactions involve the concerted or stepwise union of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). wikipedia.orgorganic-chemistry.org
The most common application of this strategy for azaspirocycle synthesis involves the reaction of an azomethine ylide as the 1,3-dipole. researchgate.netdiva-portal.org An azomethine ylide is a neutral molecule with a positive and negative charge distributed over a nitrogen and two carbon atoms. These ylides are often generated in situ, for example, by the thermal or catalytic ring-opening of aziridines or by the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. frontiersin.org
In a typical synthesis of a 6-azaspiro[4.5]decanone precursor, an azomethine ylide is reacted with a suitable dipolarophile, which is an alkene or alkyne containing electron-withdrawing groups. nih.gov The reaction proceeds via a concerted [π4s + π2s] cycloaddition mechanism, where the 4 π-electrons of the azomethine ylide and the 2 π-electrons of the dipolarophile interact through a cyclic, aromatic-like transition state to form the five-membered pyrrolidine ring in a single, stereospecific step. organic-chemistry.org The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile. organic-chemistry.org
The regio- and diastereoselectivity of 1,3-dipolar cycloadditions are dictated by the energetics of the various possible transition states. nih.gov Computational studies, primarily using Density Functional Theory (DFT), have become indispensable for characterizing these transition structures and understanding the factors that control selectivity. acs.orgresearchgate.netnottingham.ac.ukmdpi.comnih.gov
DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the transition state structures corresponding to different modes of addition (e.g., endo vs. exo attack) and different regioisomeric outcomes. The calculated activation energies (the energy difference between the reactants and the transition state) determine the kinetic favorability of each pathway. nih.govacs.org
Key factors influencing the transition state energetics include:
Strain Energy : The energy required to distort the azomethine ylide and the dipolarophile from their ground-state geometries into the geometries they adopt in the transition state. nih.govacs.org
Interaction Energy : The stabilizing interactions between the two components in the transition state, which include electrostatic interactions and orbital interactions (primarily HOMO of the dipole with LUMO of the dipolarophile, or vice versa). nih.govacs.org
Studies have shown that an intricate balance between these two factors often determines the reaction's outcome. For some dipolarophiles, minimizing strain energy in an asynchronous transition state is paramount, while for others, maximizing stabilizing orbital interactions dictates the preferred stereochemical result. nih.govacs.org
Mechanistic Studies of Radical Reactions in Azaspirocycle Formation
Radical cyclizations provide an alternative mechanistic paradigm for the synthesis of azaspirocycles, often proceeding under mild conditions and showing excellent functional group tolerance. nih.govrsc.orgrsc.org These reactions involve the generation of a radical intermediate which then undergoes an intramolecular cyclization to form the spirocyclic core.
One prominent method utilizes samarium(II) iodide (SmI₂) , a powerful single-electron transfer (SET) agent. nih.govresearchgate.netmdpi.commdpi.comsemanticscholar.org In a typical reaction, SmI₂ reduces a ketone or an α,β-unsaturated lactam to generate a ketyl radical. nih.govresearchgate.net This radical can then add to a tethered alkene or other π-system in an intramolecular fashion. This cyclization step is often highly regioselective, following Baldwin's rules (e.g., a 5-exo-trig cyclization is favored). The resulting alkyl radical is then reduced by a second equivalent of SmI₂ to an organosamarium species, which is subsequently protonated upon workup to yield the final spirocyclic product. This sequential reduction-cyclization-reduction pathway allows for the construction of complex spirocycles with high diastereocontrol. nih.gov
Another emerging approach is the use of electrochemistry to initiate radical cascades. rsc.org For instance, the synthesis of phosphorylated azaspiro[4.5]dienones has been achieved through a process mediated by ferrocenium (B1229745) cations. In this mechanism, a radical is generated and undergoes a dearomative cyclization, initiated by the electrochemical process, which avoids the need for harsh chemical oxidants. rsc.org
Influence of Catalysis on Reaction Selectivity and Pathways (e.g., Gold(I)-catalyzed, Copper-catalyzed)
Transition metal catalysis offers powerful and selective methods for synthesizing azaspirocycles, often enabling transformations that are difficult to achieve through other means. Gold and copper catalysts are particularly notable in this area.
Gold(I)-catalyzed reactions are highly effective for the cyclization of enynes (substrates containing both an alkene and an alkyne). rsc.orgresearchgate.netmonash.edunih.govmdpi.com Gold(I) complexes are highly carbophilic ("alkyne-loving") Lewis acids that activate the alkyne toward nucleophilic attack. The general catalytic cycle proceeds as follows:
Alkyne Activation : The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.
Intramolecular Attack : A tethered nucleophile (such as the nitrogen atom of a sulfonamide or the carbon of an alkene) attacks the activated alkyne. For azaspiro[4.5]decane synthesis, a 6-endo-dig cyclization is a common pathway. rsc.org
Rearrangement/Cascade : The initial cyclization product can be a vinyl-gold species, which can then undergo further reactions. Cascade processes involving subsequent cyclizations or rearrangements (such as a semipinacol rearrangement) are common, rapidly building molecular complexity. researchgate.net
Protodeauration : The cycle is closed by protonolysis of the carbon-gold bond, which releases the spirocyclic product and regenerates the active gold(I) catalyst.
Copper-catalyzed reactions have also been developed for the synthesis of 2-azaspiro[4.5]decane derivatives. researchgate.net One such method involves a cascade reaction of N-benzylacrylamides with a difluoroalkyl radical source. The proposed mechanism involves the copper-catalyzed generation of a difluoroalkyl radical. This radical adds to the β-position of the acrylamide, followed by a 5-exo cyclization of the resulting radical onto the tethered aromatic ring. This dearomatization step forms the spirocyclic core and generates the final product. researchgate.net Copper catalysts are also widely used in asymmetric 1,3-dipolar cycloadditions of azomethine ylides, providing excellent enantiocontrol in the formation of chiral pyrrolidines. nih.gov
Table of Mechanistic Pathways
| Pathway | Key Intermediate(s) | Reagents/Catalysts | Mechanistic Highlights |
| Semipinacol Rearrangement | Bromonium ion | N-Bromosuccinimide (NBS) | Ring expansion driven by release of bromonium ion strain. nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine ylide | Heat or catalyst | Concerted [4+2] cycloaddition to form pyrrolidine ring. rsc.orgorganic-chemistry.org |
| Radical Cyclization | Ketyl radical | Samarium(II) iodide (SmI₂) | Single-electron transfer (SET) initiates intramolecular cyclization. nih.govmdpi.com |
| Gold-Catalyzed Cascade | Vinyl-gold species | Au(I) complexes (e.g., JohnPhosAuCl) | Carbophilic activation of alkyne followed by cyclization/rearrangement. researchgate.net |
| Copper-Catalyzed Cascade | Difluoroalkyl radical | Cu(I) salts | Radical addition followed by dearomative 5-exo cyclization. researchgate.net |
Decomposition Pathways of Trifluoroacetic Acid
Trifluoroacetic acid (TFA), while a robust reagent, can undergo decomposition under certain conditions, such as high temperatures or UV irradiation. Understanding these decomposition pathways is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts.
Thermal Decomposition:
The thermal decomposition of trifluoroacetic acid has been studied in the gas phase at elevated temperatures. The major products of this process are carbon dioxide (CO2), difluoromethyl trifluoroacetate (B77799), carbon monoxide (CO), and trifluoroacetyl fluoride (B91410). rsc.org The proposed mechanism for this decomposition involves the elimination of hydrogen fluoride (HF), followed by the formation of difluoromethylene (CF2), which can then react with trifluoroacetic acid to form the difluoromethyl ester. rsc.org In some studies, the pyrolysis of TFA in a sealed glass cell at temperatures between 513–593 K yielded trifluoromethane (B1200692) (CHF3), trifluoroacetyl fluoride (CF3COF), and carbon dioxide as the main products, with smaller amounts of other species like tetrafluoroethylene (B6358150) (C2F4), carbon monoxide, and silicon tetrafluoride (SiF4) also being detected. rsc.orgpsu.edu
Interactive Data Table: Major Products of Thermal Decomposition of Trifluoroacetic Acid
| Product Name | Chemical Formula |
| Carbon Dioxide | CO2 |
| Difluoromethyl trifluoroacetate | CF3COOCHF2 |
| Carbon Monoxide | CO |
| Trifluoroacetyl fluoride | CF3COF |
| Trifluoromethane | CHF3 |
| Hydrogen Fluoride | HF |
Note: The relative amounts of these products can vary depending on the specific reaction conditions, such as temperature and the presence of other substances.
Photocatalytic Decomposition:
Trifluoroacetic acid can also be decomposed under photocatalytic conditions. For instance, in the presence of a tungstic heteropolyacid photocatalyst (H3PW12O40·6H2O) and UV-visible light irradiation in an aqueous solution with oxygen, TFA decomposes to fluoride ions (F-) and carbon dioxide (CO2). acs.orgnih.govacs.orgelsevierpure.com This process is significant as it demonstrates a method for the cleavage of the strong carbon-fluorine bond under relatively mild conditions. acs.orgnih.govacs.orgelsevierpure.com The reaction is believed to proceed through a redox reaction involving a photo-Kolbe process. acs.orgacs.orgelsevierpure.com Importantly, this method does not produce environmentally persistent and potent greenhouse gases like tetrafluoromethane (CF4). nih.govelsevierpure.com
Another study demonstrated the efficient photochemical decomposition of TFA using electrolyzed sulfuric acid under UV-visible light. researchgate.net The primary oxidizing species responsible for the decomposition in this system was identified as the persulfate anion (S2O8^2-), and the highly acidic conditions were found to enhance the reactivity. researchgate.net
Interactive Data Table: Products of Photocatalytic Decomposition of Trifluoroacetic Acid
| Decomposition Method | Catalyst/Medium | Major Products |
| Homogeneous Photocatalysis | H3PW12O40·6H2O, O2, UV-vis light | F-, CO2 |
| Photoreduction with Electrolyzed Sulfuric Acid | S2O8^2-, UV-vis light | F-, CO2 |
Derivatization and Functionalization of the 6 Azaspiro 4.5 Decan 9 One Scaffold
Synthesis of Substituted Azaspiro[4.5]decanone Derivatives
The synthesis of substituted 6-azaspiro[4.5]decan-9-one derivatives can be achieved through various synthetic routes, often involving multi-component reactions or the modification of pre-formed spirocyclic systems. These methods allow for the introduction of a wide range of substituents at various positions on the scaffold, enabling the fine-tuning of physicochemical and pharmacological properties.
One notable approach involves the three-component condensation of a phenol, an aldehyde, and a nitrile in the presence of a strong acid. For instance, the reaction of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid yields 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net This method provides a straightforward route to highly substituted azaspirocyclic compounds.
Another strategy focuses on the derivatization of a pre-existing azaspiro[4.5]decane core. For example, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized starting from 4-aminophenol (B1666318) and α-glycolic acid or lactic acid. researchgate.net The key step in this synthesis is a metal-catalyzed oxidative cyclization of an amide intermediate. researchgate.net
The table below summarizes representative examples of the synthesis of substituted azaspiro[4.5]decanone derivatives.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 2,6-Dimethylphenol, Isobutyraldehyde, Acetonitrile | Concentrated H₂SO₄ | 1,3,3,7,9-Pentamethyl-2-azaspiro[4.5]deca-6,9-dien-8-one | Not Specified | researchgate.net |
| 4-Aminophenol, α-Glycolic Acid | Metal-catalyzed oxidative cyclization | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Not Specified | researchgate.net |
Functional Group Interconversions on the Spirocyclic Core
Once the 6-azaspiro[4.5]decan-9-one core is assembled, further modifications can be achieved through various functional group interconversions. These transformations allow for the introduction of diverse chemical functionalities that can modulate the biological activity of the molecule. The ketone at the C-9 position and the secondary amine at the N-6 position are the primary sites for such modifications.
Reactions at the C-9 Ketone:
The carbonyl group at C-9 is a versatile handle for a variety of chemical transformations. One of the most common reactions is the Wittig olefination, which converts the ketone into an exocyclic double bond. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org This reaction involves the use of a phosphonium (B103445) ylide and is a reliable method for introducing carbon-based substituents at this position. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org
Reactions at the N-6 Amine:
The secondary amine at the N-6 position is readily amenable to N-alkylation reactions. Various alkylating agents, such as alkyl halides, can be used to introduce a wide range of substituents. These reactions are typically carried out in the presence of a base to deprotonate the amine and facilitate nucleophilic attack. The choice of the N-substituent can significantly impact the pharmacological properties of the resulting compound.
The following table provides examples of functional group interconversions that can be applied to the 6-azaspiro[4.5]decan-9-one scaffold.
| Starting Moiety | Reaction | Reagents and Conditions | Resulting Moiety | Reference |
| C-9 Ketone | Wittig Reaction | Ph₃P=CHR (Phosphonium ylide) | C-9 Methylene (B1212753) | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org |
| N-6 Secondary Amine | N-Alkylation | R-X (Alkyl halide), Base | N-6 Tertiary Amine | mdpi.com |
Preparation of Heteroatom-Containing Azaspiro[4.5]decanes (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one)
The introduction of additional heteroatoms into the azaspiro[4.5]decane scaffold can lead to significant changes in the molecule's properties, including its polarity, hydrogen bonding capacity, and metabolic stability. This strategy has been successfully employed in the design of various biologically active compounds.
A notable example is the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. A series of these compounds, substituted at the 8-position with moieties such as 2-(3-indolyl)ethyl or 3-(2-methoxyphenoxy)-2-hydroxypropyl, have been prepared and evaluated as antihypertensive agents. nih.gov These compounds were synthesized and found to act as alpha-adrenergic blockers. nih.gov
Similarly, 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized as M1 muscarinic agonists. nih.gov The synthesis involved a Michael addition of hydroxyurea (B1673989) to an α,β-unsaturated ester followed by cyclization. nih.gov Furthermore, the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a diastereoselective gold/palladium relay catalytic tandem cyclization reaction.
The table below highlights synthetic approaches to heteroatom-containing azaspiro[4.5]decanes.
| Product | Synthetic Approach | Key Intermediates/Reactions | Biological Activity | Reference |
| 8-Substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones | Derivatization of the spirocyclic core | N-alkylation at the 8-position | Antihypertensive (alpha-adrenergic blockers) | nih.gov |
| 2,8-Dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones | Michael addition and cyclization | α,β-Unsaturated esters, Hydroxyurea | M1 muscarinic agonists | nih.gov |
| Dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives | Gold/Palladium relay catalytic tandem cyclization | Furan-derived azadiene, [2+4] cycloaddition | Not Specified |
Introduction of Bioisosteric Moieties into Azaspirocyclic Structures
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The 6-azaspiro[4.5]decane scaffold itself can be considered a bioisostere of other cyclic systems, and various bioisosteric replacements can be introduced into its structure.
Spirocyclic systems are increasingly being explored as bioisosteres for more common ring systems like piperidine (B6355638). The rigid, three-dimensional nature of the spirocyclic scaffold can provide a different vector for substituents compared to a simple piperidine ring, potentially leading to improved interactions with the target protein.
In the context of the 6-azaspiro[4.5]decane scaffold, the pyrrolidine (B122466) or piperidine ring can be modified or replaced with other heterocyclic systems. For example, the incorporation of spirodiamine motifs into the phthalazine (B143731) architecture of the FDA-approved PARP inhibitor olaparib (B1684210) has been investigated. This modification led to the identification of analogues with reduced DNA damage and cytotoxicity.
The following table provides examples of bioisosteric moieties that can be considered for incorporation into azaspirocyclic structures.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact | Reference |
| Piperidine Ring | Azaspiro[3.3]heptane | Altering the exit vectors of substituents and improving metabolic stability. | Enhanced biological activity and improved pharmacokinetic profile. | |
| Phenyl Ring | Heterocyclic Ring (e.g., Thiophene, Pyridine) | Modulating electronic properties, solubility, and metabolic stability. | Improved potency, selectivity, and drug-like properties. | nih.gov |
| Carbonyl Group | Oxadiazole | Mimicking the hydrogen bonding properties of the carbonyl group while altering other physicochemical properties. | Enhanced metabolic stability and altered biological activity. | mdpi.com |
Computational and Theoretical Studies on Azaspiro 4.5 Decanone Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping the detailed pathways of chemical reactions. By modeling the interactions of electrons and nuclei, these methods can determine the energetics and feasibility of proposed reaction steps, identifying the most likely routes from reactants to products.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. rsc.orgmdpi.comsemanticscholar.org These calculations can map out the energy changes as reactants evolve into products, identifying key points along the reaction coordinate.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reduction of 6-azaspiro[4.5]decan-9-one
This table illustrates a sample energy profile for a reaction, showing the relative energies of the different species involved as calculated by DFT.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 6-azaspiro[4.5]decan-9-one + Reducing Agent | 0.0 |
| Transition State 1 | Hydride approach to carbonyl carbon | +15.2 |
| Intermediate | Alkoxide intermediate | -5.4 |
| Transition State 2 | Proton transfer to alkoxide | +8.7 |
| Products | 6-azaspiro[4.5]decan-9-ol + Byproduct | -22.5 |
A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states and intermediates. Transition states are high-energy structures that represent the energy barrier to a reaction, while intermediates are temporary, metastable species formed during a multi-step reaction.
Computational methods, particularly DFT, are used to locate these transient species on the potential energy surface. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. Intermediates, on the other hand, are local minima on the energy surface and possess all real, positive vibrational frequencies. The calculated geometries, energies, and vibrational frequencies of these species provide a comprehensive picture of the reaction pathway, allowing chemists to understand the factors that control the reaction rate and selectivity. rsc.orgsemanticscholar.org
Conformational Analysis and Molecular Modeling of Spirocyclic Architectures
The three-dimensional shape of a molecule is fundamental to its properties and reactivity. Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations. libretexts.org Spirocyclic systems like 6-azaspiro[4.5]decan-9-one are conformationally constrained due to their rigid, fused-ring structure.
Molecular modeling techniques, including molecular mechanics and quantum chemistry, are employed to explore the conformational landscape of these architectures. These methods calculate the potential energy of different conformations, helping to identify the most stable, low-energy arrangements. libretexts.org For the 6-azaspiro[4.5]decanone core, this involves analyzing the puckering of the five-membered pyrrolidine (B122466) ring and the chair, boat, or twist-boat conformations of the six-membered cyclohexanone (B45756) ring. The spiro-fusion point adds significant rigidity, limiting the accessible conformations compared to non-spirocyclic analogues. acs.org Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules.
Theoretical Investigations of Structure-Reactivity Relationships in Azaspirocycles
Theoretical investigations are key to establishing quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic features with its chemical reactivity. chemrxiv.orgnih.gov By systematically modifying the structure of an azaspirocycle in silico and calculating relevant properties, researchers can build predictive models of its behavior.
For instance, computational studies can probe how adding different substituents to the azaspiro[4.5]decanone framework affects its reactivity. DFT calculations can quantify electronic effects by computing properties such as atomic charges, electrostatic potentials, and frontier orbital energies (HOMO/LUMO). mdpi.com A higher HOMO energy might suggest greater nucleophilicity at the nitrogen atom, while a lower LUMO energy could indicate increased electrophilicity at the carbonyl carbon. These theoretical descriptors can then be correlated with experimentally observed reaction rates or outcomes to build robust QSRR models. chemrxiv.org
Table 2: Hypothetical QSRR Data for Substituted Azaspirocycles
This table illustrates how computational descriptors could be used to predict the reactivity of a series of hypothetical substituted azaspirocycles.
| Substituent (at N-6) | Calculated LUMO Energy (eV) | Predicted Relative Rate of Nucleophilic Addition |
| -H | -0.5 | 1.0 |
| -CH3 | -0.4 | 0.8 |
| -COCH3 | -1.2 | 5.2 |
| -SO2Ph | -1.5 | 8.9 |
Computational Prediction of Synthetic Accessibility and Stereochemical Outcomes
Modern computational chemistry plays a vital role in planning synthetic routes and predicting the outcomes of chemical reactions, including their stereochemistry. nih.gov
Computer-aided synthesis planning tools can suggest potential synthetic pathways to complex targets like 6-azaspiro[4.5]decan-9-one by using databases of known chemical reactions and retrosynthetic rules. csmres.co.uk These programs can help chemists identify feasible starting materials and reaction sequences.
Furthermore, computational methods are essential for predicting the stereochemical outcome of reactions. nih.gov Many reactions can produce multiple stereoisomers, and controlling this selectivity is a major challenge in synthesis. By calculating the energies of the different transition states that lead to different stereoisomeric products, it is possible to predict which product will be favored. rsc.org For chiral molecules like many azaspirocycles, this ability to predict enantioselectivity or diastereoselectivity is invaluable for designing effective asymmetric syntheses. researchgate.net The small energy differences between competing transition states determine the ratio of products, making high-accuracy computational models a powerful tool for catalyst design and reaction optimization. rsc.org
Applications of 6 Azaspiro 4.5 Decan 9 One As a Building Block in Complex Molecular Synthesis
Role as a Scaffold in Natural Product Total Synthesis
The 6-azaspiro[4.5]decane skeleton is at the heart of several structurally unique and biologically active marine alkaloids. nih.gov Synthetic chemists have devised numerous strategies to construct this core, often employing 6-azaspiro[4.5]decan-9-one or its precursors as pivotal intermediates.
Strategic Integration into Halichlorine and Pinnaic Acid Syntheses
The total synthesis of marine alkaloids halichlorine and pinnaic acid has been a significant area of research, with many synthetic routes converging on the construction of a common 6-azaspiro[4.5]decane core. nih.govpnas.org These natural products exhibit interesting biological activities, including the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression by halichlorine and the inhibition of cytosolic phospholipase A2 by pinnaic acid. nih.govpnas.org
| Key Reaction | Starting Materials (if specified) | Outcome | Reference |
|---|---|---|---|
| Intramolecular [3+2] Cycloaddition and Michael Addition | Not specified | Stereospecific formation of the azaspirocyclic core | acs.org |
| Reductive Cyclization of δ-nitroketone | Not specified | Construction of the central azaspiro[4.5]decane | researchgate.net |
| Asymmetric Synthesis via 6-azaspiro[4.5]decane skeleton | Various | Enantioselective total synthesis of halichlorine and pinnaic acid | nih.gov |
Contribution to the Construction of the FR901483 Azatricyclic Core
The immunosuppressant natural product FR901483 possesses a complex and unique azatricyclic core. nih.gov While the synthesis of this intricate structure is a significant challenge, the direct use of 6-azaspiro[4.5]decan-9-one as a building block for the FR901483 core is not explicitly detailed in the available scientific literature. Synthetic approaches to FR901483 have focused on strategies such as the Ugi four-component coupling to assemble a key intermediate, which then undergoes further transformations to form the tricyclic core. nih.gov Other methods involve the use of spirocyclic donor-acceptor cyclopropanes in catalytic enantioselective cycloadditions to generate spiro stereocenters. researchgate.net Although these syntheses involve spirocycles, a direct lineage from 6-azaspiro[4.5]decan-9-one is not described.
Approaches to Perhydrohistrionicotoxin (B1200193) Derivatives
Perhydrohistrionicotoxin, a potent neurotoxin, and its derivatives are characterized by a 1-azaspiro[5.5]undecane skeleton. nih.gov While this is a different spirocyclic system from the 6-azaspiro[4.5]decane core, the general strategies for constructing spirocyclic alkaloids are relevant. Synthetic approaches to perhydrohistrionicotoxin have involved the use of a 1-benzyl-1-azaspiro[5.5]undec-7-en-9-one as a key intermediate. rsc.org There is no direct evidence in the provided search results to suggest that 6-azaspiro[4.5]decan-9-one is used in the synthesis of perhydrohistrionicotoxin derivatives.
Utility in Medicinal Chemistry Research for Scaffold Construction
The rigid nature of spirocyclic scaffolds makes them attractive in medicinal chemistry for the design of novel therapeutic agents. bldpharm.comnih.gov The three-dimensional orientation of substituents on a spirocyclic core can lead to improved binding affinity and selectivity for biological targets. bldpharm.com
Design and Synthesis of Azaspirocyclic Scaffolds for Potential Drug Discovery
Azaspiro[4.5]decane derivatives are recognized as important pharmacophores. researchgate.net The synthesis of libraries of compounds based on this scaffold is a common strategy in drug discovery to explore structure-activity relationships. researchgate.net While specific examples detailing the use of 6-azaspiro[4.5]decan-9-one are not abundant in the provided results, the broader class of azaspiro[4.5]decanes is of significant interest. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists. Furthermore, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as sigma-1 receptor radioligands for tumor imaging. nih.gov These examples underscore the potential of the azaspiro[4.5]decane core, for which 6-azaspiro[4.5]decan-9-one could be a valuable synthetic precursor, in generating diverse molecular shapes for biological screening.
| Scaffold Derivative | Biological Target/Application | Reference |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | M1 muscarinic agonists | Not specified in provided results |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 receptor radioligands for tumor imaging | nih.gov |
Contribution to the Exploration of Three-Dimensional Chemical Space in Compound Libraries
In the quest for new drug candidates, researchers are increasingly moving away from flat, two-dimensional molecules and towards more complex, three-dimensional structures. Spirocyclic compounds, such as 6-azaspiro[4.5]decan-9-one, are at the forefront of this shift. Their inherent three-dimensionality allows for the creation of compound libraries that explore a much wider and more biologically relevant area of chemical space.
The incorporation of the 6-azaspiro[4.5]decane scaffold introduces conformational rigidity and a well-defined spatial arrangement of functional groups. This is in contrast to linear or simple cyclic molecules which can adopt multiple conformations. This rigidity can lead to higher binding affinities and selectivities for biological targets.
Research has shown that libraries based on spirocyclic scaffolds, including azaspiro[4.5]decane systems, exhibit a high degree of structural diversity. mdpi.com Statistical analysis of natural products, marketed drugs, and drug candidates has revealed that saturated fused, spiro, and bridged ring systems with multiple chiral centers are highly privileged structures, yet they are underrepresented in many commercial screening libraries. researchgate.net The use of building blocks like 6-azaspiro[4.5]decan-9-one helps to fill this gap, providing access to novel and diverse molecular frameworks.
Advanced Applications in Organic Synthesis
Beyond its use in generating diverse compound libraries, 6-azaspiro[4.5]decan-9-one serves as a valuable precursor for the construction of even more complex molecular architectures, including polycyclic and bridged ring systems.
Precursor for Complex Polycyclic and Bridged Ring Systems
The strategic functionalization of the 6-azaspiro[4.5]decan-9-one core can lead to the formation of intricate polycyclic and bridged systems. These structural motifs are found in a wide range of biologically active natural products. The ability to construct these complex frameworks from a readily available starting material is of significant interest to synthetic chemists.
While direct examples of the synthesis of bridged systems from 6-azaspiro[4.5]decan-9-one are not extensively documented in readily available literature, the general principles of organic synthesis suggest several potential pathways. For instance, intramolecular reactions, such as aldol (B89426) condensations or Mannich reactions, could be employed to form new rings, leading to bridged or fused polycyclic structures. Additionally, ring-closing metathesis or radical cyclization reactions on suitably functionalized derivatives of 6-azaspiro[4.5]decan-9-one could provide access to these complex architectures. The synthesis of related azaspirocycles has been shown to be a gateway to functionalized pyrrolidines, piperidines, and azepines, which are key components of many complex natural products. nih.gov
Methodologies for Diverse Chemical Library Generation
The generation of diverse chemical libraries is a cornerstone of modern drug discovery. 6-Azaspiro[4.5]decan-9-one is an ideal scaffold for diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse molecules from a common starting material.
One powerful approach for generating diverse libraries from azaspiro compounds is through multicomponent reactions. For example, the Ugi four-component condensation has been used to create libraries of pharmaceutically important azaspiro[4.5]trienones in a highly atom-economical, one-pot process. researchgate.net This reaction allows for the introduction of four different points of diversity in a single step, rapidly generating a large number of unique compounds.
Another strategy involves a divergent synthesis approach. This can begin with the separation of diastereomers of a spirocyclic precursor, followed by the elaboration of each diastereomer into different scaffolds using a variety of reagents. Further diversification can be achieved by modifying the nitrogen atom of the azaspiro ring system. This multi-stage divergence strategy has been successfully employed to generate a 162-member compound library from a single 1-oxa-7-azaspiro[4.5]decane precursor.
The trifluoroacetic acid often used in conjunction with this and other amine-containing compounds acts as a catalyst or is used for the deprotection of certain functional groups during the synthetic sequence.
Below is an interactive data table summarizing the diversification strategies for azaspiro[4.5]decane scaffolds.
| Diversification Strategy | Key Reaction(s) | Points of Diversity | Library Size Example |
| Multicomponent Reactions | Ugi Four-Component Condensation | 4 | Varies |
| Divergent Synthesis | Diastereomer Separation, Horner-Wadsworth-Emmons, N-diversification | 3+ | 162 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-azaspiro[4.5]decan-9-one derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive reactions .
- Catalysts : Lewis acids like BF₃·Et₂O or palladium complexes facilitate spirocyclic ring formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching to avoid side products .
Q. What analytical techniques are recommended for confirming the structure and purity of 6-azaspiro[4.5]decan-9-one derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic connectivity and substituent positions. DEPT-135 experiments differentiate CH₃, CH₂, and CH groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns .
- Chromatography : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive (0.1% v/v) improves peak resolution by acting as a chaotropic agent (retention factor k = 0.95–1.05) .
Advanced Research Questions
Q. How does the trifluoroacetic acid (TFA) component influence the reactivity of 6-azaspiro[4.5]decan-9-one in catalytic processes?
- Methodological Answer : TFA enhances electrophilicity of intermediates via protonation, stabilizing transition states in heteroatom removal or spirocyclization. For example:
- In catalytic denitrogenation of coal liquids, TFA (0.5–2.0 mol%) reduces nitrogen content by 20–40% via acid-mediated C–N bond cleavage .
- TFA’s low pKa (~0.23) facilitates proton transfer in asymmetric synthesis, improving enantioselectivity in 6-azaspiro[4.5]decane-based alkaloid syntheses (e.g., halichlorine) .
Q. How should researchers address contradictions in reported biological activities of 6-azaspiro[4.5]decan-9-one derivatives?
- Methodological Answer : Discrepancies often arise from structural modifications or assay conditions. Strategies include:
- Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. fluoro groups at position 6) and measure activity against targets like kinase enzymes .
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for TFA concentration, which may artifactually inhibit enzymes at >0.1% .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding mode variations caused by spirocyclic ring conformation .
Q. What experimental design strategies are effective in studying structure-activity relationships (SAR) of 6-azaspiro[4.5]decan-9-one analogs?
- Methodological Answer :
- Factorial Designs : Vary factors like ring size (e.g., 5- vs. 6-membered rings) and substituent electronegativity to quantify their impact on bioactivity .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., TFA concentration, temperature) for maximal yield or enantiomeric excess (ee) .
- Taguchi Arrays : Screen multiple variables (e.g., solvent polarity, catalyst loading) with minimal experiments to identify critical parameters .
Q. How can researchers evaluate the environmental impact of trifluoroacetic acid (TFA) in large-scale syntheses involving 6-azaspiro[4.5]decan-9-one?
- Methodological Answer :
- Henry’s Law Constant Analysis : Measure TFA’s partitioning into atmospheric water (e.g., rainwater, fog) using gas chromatography (GC) with ECD detection (detection limit: 1 ng/m³) .
- Ecotoxicology Assays : Test TFA’s LC₅₀ in aquatic organisms (e.g., Daphnia magna) and compare to regulatory thresholds (e.g., EU Water Framework Directive) .
- Degradation Studies : UV/H₂O₂ advanced oxidation processes (AOPs) mineralize TFA to CO₂ and F⁻ ions, reducing environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
